Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
Numéro CAS:97231-91-9
Le MF:C11H25NOSi
Mégawatts:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26

4-(tert-Butyldimethylsilyloxy)piperidine Propriétés chimiques et physiques

Nom et identifiant

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • Piscine à noyau: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • La clé Inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • Sourire: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 3

4-(tert-Butyldimethylsilyloxy)piperidine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB402757-250 mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€470.60 2023-04-25
abcr
AB402757-1 g
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
1g
€1093.80 2023-04-25
TRC
T206035-10mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
10mg
$ 50.00 2022-06-03
TRC
T206035-50mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
50mg
$ 210.00 2022-06-03
TRC
T206035-100mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
100mg
$ 320.00 2022-06-03
Alichem
A129008524-1g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
1g
$683.28 2023-08-31
Alichem
A129008524-5g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
5g
$2030.13 2023-08-31
Enamine
EN300-250683-0.05g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.05g
$146.0 2024-06-19
Enamine
EN300-250683-0.1g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.1g
$217.0 2024-06-19
Enamine
EN300-250683-0.25g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.25g
$310.0 2024-06-19

4-(tert-Butyldimethylsilyloxy)piperidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Référence
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Référence
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
Référence
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Référence
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

Méthode de production 5

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Référence
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Référence
Preparation of imidazole derivatives as RORγt inhibitors
, Japan, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
Référence
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
Référence
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Référence
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

Méthode de production 10

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
Référence
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
Référence
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Référence
Quinazoline derivatives as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Référence
Quinazolines as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
Référence
Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Référence
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Référence
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
Référence
Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
Référence
Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders
, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine Littérature connexe

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